molecular formula C8H18O B008407 Diisobutyl ether CAS No. 628-55-7

Diisobutyl ether

Cat. No.: B008407
CAS No.: 628-55-7
M. Wt: 130.23 g/mol
InChI Key: SZNYYWIUQFZLLT-UHFFFAOYSA-N
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Description

Diisobutyl ether is an organic compound with the molecular formula C8H18O. It is a colorless liquid with a characteristic ether-like odor. This compound is used as a solvent in various chemical reactions and processes due to its stability and relatively low reactivity .

Chemical Reactions Analysis

Scientific Research Applications

Diisobutyl ether is used in various scientific research applications. In chemistry, it serves as a solvent for Grignard reactions and other organometallic processes . It is also used in the extraction of natural products and in the purification of pharmaceuticals. In the field of biology, this compound is used as a solvent for the extraction of lipids and other biomolecules .

Mechanism of Action

The mechanism of action of diisobutyl ether primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium in which reactants can interact. The molecular structure of this compound, with its ether linkage, allows it to stabilize various intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-1-(2-methylpropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)5-9-6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYYWIUQFZLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060856
Record name Propane, 1,1'-oxybis[2-methyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-55-7
Record name Isobutyl ether
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Record name Isobutyl ether
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name Propane, 1,1'-oxybis[2-methyl-
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Record name 1,1'-oxybis[2-methylpropane]
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Record name ISOBUTYL ETHER
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Synthesis routes and methods I

Procedure details

100 g of 3-phenoxybenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether and 25 g of 97% potassium hydroxide were added to 300 ml of 1,3-dimethyl-2-imidazolidinone (hereinafter referred to as DMI) and the mixture was stirred at 150° C. for 18 h. After cooling to room temperature, the mixture was poured into water and made acidic with a concentrated aqueous hydrochloric acid solution. After extraction with benzene, the benzene solution was washed with water and dried. Benzene was distilled off under reduced pressure and the obtained oily residue was purified according to a column chromatography (silica gel, developer: benzene) to obtain 45.6 g of 3-phenoxybenzyl 2- 3-chloro-4-hydroxyphenyl)-2-methylpropyl ether (m.p. 68° to 69° C.).
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Synthesis routes and methods II

Procedure details

This isomerization reaction has been examined to a very large extent with regard to its mechanism and action of catalysts (J.Amer.Chem.Soc. 84, 3307 (1962)) and it was found that acidic catalysts are required for an isomerization and that of a great number of substances tested only silica gel and aluminum silicate in the form of pumice may practically be used as catalysts. But the activity and selectivity of these catalysts are not yet satisfactory from the economical point of view. Thus, the benzyl ether of hydroxypivalaldehyde can be prepared in the most favorable case with pumice with a conversion of 90 molar % and a selectivity of 83.3 molar %, i.e. a yield of 75 molar %. For the 2-methylpropyl ether, the yield with the same catalyst is 69 molar %, with a conversion of 84 molar % and a selectivity of 82.1 molar %, whereas the methyl ether is formed only in a yield of 38 molar %. When SiO2 is used as catalyst instead of pumice, the yield of the benzyl ether is even markedly lower, i.e. 46 molar %.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does Diisobutyl ether play in the dehydration of isobutanol to isobutene?

A: this compound is observed as a by-product during the dehydration of isobutanol to isobutene, particularly at lower conversions []. The reaction, typically catalyzed by alumina, aims to produce isobutene, a valuable feedstock for methyl tert-butyl ether (MTBE), a fuel additive. While high isobutene yields are desirable, the formation of DIBE highlights a competing reaction pathway that can impact the overall efficiency of isobutene production.

Q2: Can you explain the significance of this compound in the context of polydiene production?

A: this compound is specifically mentioned as a potential dihydrocarbyl ether in a patented process for producing polydienes []. This process focuses on achieving high cis-1,4-bond content in polydienes, a crucial factor influencing the properties of these polymers. The patent states that using specific ethers, including DIBE, during the polymerization process can help achieve the desired high cis-1,4-bond content in the final polydiene product.

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